molecular formula C10H10N4O4HCl B1170970 Succinimidyl-Hynic CAS No. 167639-20-5

Succinimidyl-Hynic

Cat. No.: B1170970
CAS No.: 167639-20-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimidyl-Hynic (CAS 167639-20-5) is a bifunctional chelating agent that is widely used to radiolabel biomolecules with Technetium-99m (99mTc) for diagnostic imaging via Single-Photon Emission Computed Tomography (SPECT) . The molecule contains a succinimidyl ester group that reacts efficiently with primary amine groups (e.g., lysine residues) on antibodies, antibody fragments like scFv, and peptides to form stable amide bonds . This allows for the covalent conjugation of the HYNIC moiety to a targeting biomolecule. The hydrazinonicotinyl group then acts as a potent chelator for the 99mTc radionuclide, often within a ternary ligand system using co-ligands like tricine to form stable complexes ideal for radiopharmaceutical development . Its primary research value lies in creating targeted molecular imaging probes, particularly for oncology. For instance, it has been successfully used in the development of radiotracers targeting Prostate-Specific Membrane Antigen (PSMA) for prostate cancer imaging and integrin αvβ3 for tumor visualization . This conjugation process facilitates the development of theranostic pairs when the same targeting vector is labeled with different radionuclides. The compound enables researchers to prepare high-quality radiotracers with high specific activity and maintained immunoreactivity for precise non-invasive imaging studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

167639-20-5

Molecular Formula

C10H10N4O4HCl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Succinimidyl Hydrazinonicotinamide

Classical Synthetic Pathways for the Preparation of Succinimidyl-Hydrazinonicotinamide

The classical synthesis of Succinimidyl-Hynic is a two-step process that begins with the preparation of the core molecule, 6-hydrazinonicotinic acid (HYNIC), followed by the activation of its carboxylic acid group with an N-hydroxysuccinimide (NHS) ester.

The primary route to 6-hydrazinonicotinic acid involves the nucleophilic substitution of 6-chloronicotinic acid with hydrazine (B178648) hydrate. This reaction is typically carried out under reflux conditions, with temperatures ranging from 85 to 100°C for a duration of 4 to 16 hours. These conditions have been reported to yield 6-hydrazinonicotinic acid in high purity and with yields between 81% and 85%. An alternative, multi-step synthesis starting from methyl coumalate has also been described.

Once 6-hydrazinonicotinic acid is obtained, the next crucial step is the formation of the active NHS ester. This is achieved by reacting the carboxylic acid group of HYNIC with N-hydroxysuccinimide. A common method for this activation involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). In this process, DCC activates the carboxyl group of HYNIC, which then reacts with NHS to form the stable this compound ester, with dicyclohexylurea precipitating as a byproduct. Another approach involves the use of a halophosphoric acid ester in the presence of a base to facilitate the esterification. To prevent unwanted side reactions and polymerization of the highly nucleophilic hydrazine group, a protected form, Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (SANH), is often synthesized. snmjournals.orginterchim.frtrilinkbiotech.com

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency and Yield of HYNIC Derivatives

To overcome the lengthy reaction times associated with classical synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient preparation of HYNIC derivatives. arkat-usa.orgresearchgate.netnih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods. mdpi.commdpi.comugm.ac.idnih.govpsu.edu

A notable application of this technology is in the solid-phase synthesis of HYNIC-hydrazone derivatives. arkat-usa.org In one reported methodology, a supported aldehyde was used as the starting material for the immobilization of HYNIC. The subsequent activation of the carboxylic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) was achieved under microwave heating at 80°C for just 10 minutes. arkat-usa.org This is a significant improvement over the 8 hours at 80°C required under conventional heating to achieve a comparable yield. arkat-usa.org The use of microwave irradiation in this solid-phase approach not only expedites the synthesis but also simplifies purification, as excess reagents and byproducts can be easily washed away from the resin-bound product. arkat-usa.org

Synthesis StepConventional HeatingMicrowave-Assisted Heating
Activation of HYNIC-hydrazone 8 hours at 80°C10 minutes at 80°C
Overall Yield ~70%~84%

Synthesis of N-Boc Protected this compound and its Role in Peptide Chemistry

In peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), it is often necessary to protect reactive functional groups to ensure site-specific modifications. The hydrazine moiety of HYNIC is highly nucleophilic and can participate in undesired side reactions. To circumvent this, a protected version of this compound, namely Succinimidyl-N-Boc-HYNIC, is widely used. nih.govinterchim.frresearchgate.netnucmedcor.cominterchim.frnih.gov The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the hydrazine nitrogen, which can be readily removed under acidic conditions that are often compatible with the final cleavage of the peptide from the resin.

The synthesis of N-Boc protected this compound allows for the direct incorporation of the HYNIC moiety into a growing peptide chain. A key building block for this purpose is Fmoc-N-ε-(Hynic-Boc)-Lysine. This amino acid derivative can be incorporated at any desired lysine (B10760008) position within a peptide sequence during standard Fmoc-based SPPS. researchgate.netnih.gov This approach offers precise control over the location of the HYNIC chelator, which is crucial for the development of targeted radiopharmaceuticals and other peptide conjugates. researchgate.netnih.gov The Boc protecting group on the HYNIC is typically removed during the final acidolytic cleavage of the peptide from the solid support. rsc.org

Development and Synthesis of Water-Soluble Sulfo-Succinimidyl-HYNIC Variants

A limitation of the standard this compound is its relatively poor water solubility, which can be problematic when working with biomolecules in aqueous buffers. To address this, water-soluble variants have been developed by introducing a sulfonate group to the succinimide (B58015) ring, creating Sulfo-Succinimidyl-HYNIC. The presence of the negatively charged sulfonate group significantly enhances the hydrophilicity of the crosslinker, allowing for conjugation reactions to be performed in entirely aqueous environments without the need for organic co-solvents like DMF or DMSO. google.comgoogle.comnih.gov

The synthesis of sulfo-N-hydroxysuccinimide (sulfo-NHS), the precursor for sulfo-Succinimidyl-HYNIC, can be achieved through various routes. One method involves the direct sulfonation of N-hydroxysuccinimide. An alternative and reportedly simpler process involves heating a commercially available sulfosuccinic acid salt in an aqueous medium with an alcohol to form a diester of the succinic acid sulfonate. google.comgoogle.com This diester is then reacted with hydroxylamine (B1172632) to yield the sulfo-N-hydroxysuccinimide. google.comgoogle.com Once sulfo-NHS is obtained, it can be coupled to 6-hydrazinonicotinic acid using similar activation chemistries as described for the non-sulfonated version, yielding the water-soluble Sulfo-Succinimidyl-HYNIC.

Purification and Analytical Characterization Techniques Employed in S-HYNIC Synthesis

The purity and identity of this compound and its derivatives are paramount for their successful application in bioconjugation. A combination of chromatographic and spectroscopic techniques is employed for their purification and characterization.

Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification and analysis of S-HYNIC and its conjugates. snmjournals.orginterchim.frnih.govnih.govsielc.comsemanticscholar.orgrsc.org

Reversed-Phase HPLC (RP-HPLC): This is commonly used for the purification of the S-HYNIC reagent itself and its peptide conjugates. Columns such as C4 and C18 are frequently utilized with mobile phases typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. nih.govsemanticscholar.org

Size-Exclusion HPLC (SE-HPLC): This technique is particularly useful for purifying protein conjugates, separating the labeled protein from unreacted S-HYNIC and other small molecules based on molecular size. interchim.fr

Solid-Phase Extraction (SPE): Cartridges, such as C18 Sep-Pak, are often used for the rapid cleanup and purification of radiolabeled HYNIC conjugates. mdpi.com

Analytical Characterization:

Bioconjugation Chemistry of Succinimidyl Hydrazinonicotinamide

Mechanism of Amine-Reactive Succinimidyl Ester Conjugation with Biomolecules

The core of S-HyNic's functionality lies in its succinimidyl ester (NHS ester) group, which readily reacts with primary amine groups present on biomolecules. abacusdx.combioquote.com This reaction is a cornerstone of bioconjugation, allowing for the introduction of a HyNic (6-hydrazinonicotinamide) linker onto the target molecule. biozol.deinterchim.fr The HyNic moiety contains a protected aromatic hydrazine (B178648) group. interchim.fr This protected state confers long-term stability to the linker. interchim.fr

Reactivity and Selectivity towards Lysine (B10760008) Residues and N-Termini

S-HyNic exhibits reactivity towards primary amines, specifically targeting the ε-amino groups of lysine residues and the α-amino group at the N-terminus of proteins. bioquote.comnih.govgoogle.com This amine-reactive nature allows for the direct conversion of these amino groups into HyNic groups. chem17.comtrilinkbiotech.com The modification of lysine residues and the N-terminus with S-HyNic introduces chemically active hydrazide functional groups onto the biomolecule. google.com The number of HyNic groups incorporated is referred to as the molar substitution ratio (MSR) and is influenced by factors such as protein concentration and the number of available amino groups. interchim.fr

In a study involving the conjugation of S-HyNic to various proteins, it was observed that the linker targets the epsilon-amino groups of lysine residues. nih.gov Another application demonstrated the modification of a recombinant human lysosomal enzyme where S-HyNic reacted with the α-amino group of the first amino acid and the ε-amino groups of lysines. google.com

Formation of Stable Amide Bonds and Alternative Linkages (e.g., Bis-Arylhydrazone)

The reaction between the succinimidyl ester of S-HyNic and the primary amines on a biomolecule results in the formation of a stable amide bond. google.comnih.gov This initial modification step introduces the HyNic moiety, which is then available for subsequent conjugation reactions.

A key application of HyNic-modified biomolecules is their reaction with molecules functionalized with a complementary linker, such as S-4FB (succinimidyl 4-formylbenzoate), which introduces an aromatic aldehyde (4-formylbenzamide or 4FB) group. interchim.frchem17.com The reaction between the aromatic hydrazine of HyNic and the aromatic aldehyde of 4FB forms a stable bis-arylhydrazone bond. interchim.frchem17.com This bond is notably stable, even under conditions of high temperature (up to 92°C) and a wide pH range (2.0-10.0). chem17.comtrilinkbiotech.com Unlike some other conjugation methods, the formation of this bis-arylhydrazone linkage does not require reducing agents that could potentially cleave disulfide bonds and compromise protein activity. chem17.comtrilinkbiotech.com

This bis-arylhydrazone linkage has a distinct spectrophotometric signature, absorbing light at 354 nm, which allows for the monitoring of the conjugation reaction and quantification of the resulting conjugate. interchim.frnih.gov

Optimization of Conjugation Parameters for Diverse Biomolecules

The successful conjugation of S-HyNic to biomolecules requires careful optimization of several reaction parameters to ensure efficiency, reproducibility, and preservation of the biomolecule's function. abacusdx.comruixibiotech.com

Molar Ratios of S-HYNIC to Biomolecule

The molar ratio of S-HyNic to the biomolecule is a critical factor influencing the number of HyNic groups incorporated, known as the molar substitution ratio (MSR). interchim.frinterchim.fr Generally, increasing the molar excess of S-HyNic leads to a higher MSR. nih.gov However, excessive modification can be detrimental. interchim.fr

For instance, in the conjugation of S-HyNic to proteins, a 10 to 20-fold molar excess of the linker over the protein is often used as a starting point. interchim.fr Studies have shown a direct correlation between the S-HyNic to protein ratio and the resulting MSR. For example, one study found that a 12-fold molar excess of S-HYNIC-NHS was needed to incorporate an average of 1.2 ligand molecules per IL2 molecule without causing aggregation or loss of biological activity. nih.gov In another instance, a 5-fold molar excess of S-HyNic was used to functionalize an antibody. nih.gov Research on carbonic anhydrase (BCA) demonstrated that MSR values of 1.0, 1.5, and 1.8 were achieved with [BCA]/[S-HyNic] ratios of 1:5, 1:6, and 1:7, respectively. nih.gov

It is crucial to find a balance, as over-modification can alter the protein's isoelectric point, potentially leading to precipitation or a decrease in biological activity. interchim.frnih.gov Therefore, small-scale optimization reactions with varying molar ratios are often necessary for each specific biomolecule. interchim.fr

Table 1: Molar Substitution Ratios (MSR) at Different S-HyNic to Biomolecule Ratios

Biomolecule S-HyNic:Biomolecule Molar Ratio Resulting MSR (HyNic/Biomolecule) Reference
Interleukin-2 (IL2) 12:1 1.2 nih.gov
Antibody 5:1 ~0.5 (DNA/antibody) nih.gov
Carbonic Anhydrase 5:1 1.0 nih.gov
Carbonic Anhydrase 6:1 1.5 nih.gov
Carbonic Anhydrase 7:1 1.8 nih.gov

Influence of Reaction Conditions (pH, Temperature, Solvent Systems)

The efficiency of S-HyNic conjugation is significantly influenced by the reaction conditions, including pH, temperature, and the solvent system used.

pH: The pH of the reaction buffer plays a dual role. The initial modification of amines with the NHS ester of S-HyNic is typically performed at a pH of 7.2 to 8.5. nih.govnih.gov For example, a pH of 8.2 was found to be optimal for the conjugation of S-HyNic to several proteins. nih.gov In another study, a bicarbonate buffer at pH 8.5 yielded the best conjugation results for Interleukin-2. nih.gov Following the initial modification, the subsequent formation of the bis-arylhydrazone bond with a 4FB-modified molecule is acid-catalyzed and proceeds optimally at a lower pH, around 4.7, although milder acidic conditions (e.g., pH 6.0) are often used to preserve the biological activity of proteins. interchim.frchem17.com

Temperature: Conjugation reactions are often performed at room temperature or cooler. interchim.frnih.gov One study found that conjugation was most efficient at 0°C compared to 20°C or 40°C. nih.gov Another study conducted the modification of bovine carbonic anhydrase at 37°C. nih.gov

Solvent Systems: S-HyNic is often dissolved in an anhydrous organic solvent like dimethylformamide (DMF) before being added to the aqueous buffer containing the biomolecule. nih.govnih.gov It is important to use high-quality, anhydrous DMF as the presence of water can lead to the hydrolysis of the NHS ester, reducing the efficiency of the conjugation. trilinkbiotech.com The biomolecule itself is typically in a buffered aqueous solution, such as phosphate-buffered saline (PBS) or a bicarbonate buffer. nih.govnih.gov

Table 2: Optimized Reaction Conditions for S-HyNic Conjugation

Parameter Optimal Condition Biomolecule/Application Reference
pH (Modification) 8.2 Aprotinin, Cytochrome C, etc. nih.gov
8.5 Interleukin-2 nih.gov
7.4 Antibody interchim.fr
pH (Conjugation) 6.0 General Protein Conjugation interchim.frchem17.com
Temperature 0°C Aprotinin, Cytochrome C, etc. nih.gov
Room Temperature Interleukin-2 nih.gov
37°C Carbonic Anhydrase nih.gov
Solvent for S-HyNic Anhydrous DMF General trilinkbiotech.comnih.gov

Impact of Conjugation on Biomolecule Conformational Integrity and Biological Activity

A primary concern during bioconjugation is the potential for the modification process to negatively impact the structure and function of the biomolecule. The conditions used for S-HyNic conjugation are generally mild to help preserve the biological activity. interchim.fr

However, the degree of modification (MSR) can have a significant effect. nih.gov For receptor-binding proteins, it has been observed that biological activity is best preserved under the mildest conjugation conditions. nih.gov An inverse relationship has been found between the labeling efficiency (which correlates with MSR) and the receptor-binding capacity of certain proteins. nih.gov High HYNIC-substitution ratios can lead to a loss of biological activity. nih.gov

For example, in the development of a radiopharmaceutical, it was found that while higher S-HyNic to protein ratios increased conjugation yield, they could also lead to the formation of aggregates and precipitation, as well as a potential loss of biological activity. nih.gov Similarly, when conjugating an anti-human interferon-γ antibody, the stoichiometry was controlled to modify only 2-3 lysine residues to preserve the antibody's function. nih.gov Careful optimization is therefore essential to achieve a sufficient level of conjugation for the intended application while maintaining the conformational integrity and biological function of the biomolecule. nih.govnih.gov

Conjugation to Various Classes of Biomolecules for Targeted Delivery

Succinimidyl-hydrazinonicotinamide (S-HYNIC) is a heterobifunctional crosslinker that facilitates the conjugation of biomolecules. It reacts with primary amines on proteins, peptides, or other molecules to introduce a 6-hydrazinonicotinamide (HyNic) group. This HyNic-modified molecule can then form a stable covalent bond with a molecule containing a 4-formylbenzamide (B2918280) (4FB) group. synchem.detrilinkbiotech.comchem17.com This specific and stable linkage is central to its use in creating targeted delivery systems. trilinkbiotech.cominterchim.fr

Peptides and Peptidomimetics

S-HYNIC is extensively used to modify peptides and peptidomimetics for targeted applications, particularly in radiopharmaceutical development. nih.govnih.govsnmjournals.org The HYNIC moiety serves as an efficient chelator for radionuclides like technetium-99m (99mTc). nih.govresearchgate.net This process involves conjugating S-HYNIC to an amine group on the peptide, often at the N-terminus or on a lysine residue. snmjournals.orgrsc.org The resulting HYNIC-peptide conjugate can then be radiolabeled with 99mTc. nih.govresearchgate.net

Researchers have synthesized and evaluated various 99mTc-labeled HYNIC-peptide conjugates for tumor imaging. For instance, HYNIC has been conjugated to gastrin and bombesin (B8815690) peptide analogs to target cholecystokinin-2 (CCK-2) and gastrin-releasing-peptide (GRP) receptors, respectively, which are overexpressed in certain cancers. nih.govsnmjournals.org Similarly, peptides targeting the HER2 receptor, such as those containing the LTVSPWY sequence, have been conjugated with HYNIC for imaging HER2-positive tumors. mdpi.com

Peptidomimetics, which are designed to mimic natural peptides but with improved stability, have also been successfully conjugated with S-HYNIC. plos.org A notable example is the peptidomimetic LLP2A, which targets the α4β1 integrin, a receptor expressed in non-Hodgkin lymphoma. plos.org The 99mTc-HYNIC-LLP2A conjugate has shown potential for both imaging and targeted therapy. plos.org

The conjugation process itself has been optimized to preserve the biological activity of the peptide. nih.gov Studies have shown that factors like the molar ratio of S-HYNIC to peptide, pH, and temperature can influence the efficiency of the conjugation and the subsequent radiolabeling yield. nih.gov For some peptides, the inclusion of specific amino acid sequences, such as those containing histidine, can improve the stability and tumor-targeting properties of the final 99mTc-HYNIC complex. snmjournals.org

Table 1: Examples of S-HYNIC Conjugated Peptides and Peptidomimetics

Peptide/Peptidomimetic Target Application Key Findings
Gastrin Analogs CCK-2 Receptors Tumor Imaging Insertion of histidine in the peptide sequence improved complex stability and tumor uptake. snmjournals.org
Bombesin Analogs GRP Receptors Breast Tumor Imaging 99mTc-labeled HYNIC-bombesin analogs showed high stability and specific tumor uptake. nih.gov
LTVSPWY-based Peptide HER2 Receptors HER2-Positive Tumor Imaging The 99mTc-HYNIC-peptide conjugate demonstrated specific binding to HER2-expressing cells. mdpi.com
LLP2A (Peptidomimetic) α4β1 Integrin Non-Hodgkin Lymphoma Imaging and Therapy The 99mTc-HYNIC-LLP2A conjugate showed specificity for lymphoma cells and potential as a theranostic agent. plos.org
RGD Peptides αvβ3 Integrin Tumor Angiogenesis Imaging Cyclic RGD peptides conjugated with HYNIC and labeled with 99mTc have been developed for imaging tumor angiogenesis. researchgate.net

Antibodies and Antibody Fragments (e.g., scFv, Trastuzumab)

The conjugation of S-HYNIC to antibodies and their fragments is a well-established strategy for creating targeted imaging and therapeutic agents. researchgate.netthno.org The process typically involves reacting S-HYNIC with the ε-amino groups of lysine residues on the antibody, introducing the HYNIC moiety for subsequent radiolabeling. researchgate.netnih.gov This method has been applied to various antibodies, including Trastuzumab, which targets the HER2 receptor in breast cancer. nih.gov The resulting 99mTc-HYNIC-Trastuzumab has been developed as a potential radiopharmaceutical for in vivo evaluation of HER2 expression. nih.gov

Antibody fragments, such as single-chain variable fragments (scFv), are also frequently conjugated with S-HYNIC. nih.gov These smaller fragments offer advantages like better tumor penetration and faster clearance from non-target tissues. nih.gov A kit-based method has been developed for the 99mTc labeling of a HYNIC-conjugated scFv targeting mesothelioma, demonstrating high labeling efficiency and specific tumor uptake. nih.gov In some cases, site-specific conjugation is achieved by engineering a cysteine residue into the antibody fragment, allowing for a more controlled attachment of the HYNIC group. nih.gov

The choice of co-ligand used during the 99mTc labeling of HYNIC-antibody conjugates can significantly impact the stability and biodistribution of the final product. nih.govnih.gov Tricine (B1662993) and ethylenediaminediacetic acid (EDDA) are commonly used co-ligands. nih.gov The stability of the HYNIC-antibody conjugate itself can be a concern, with some studies showing that lyophilization can improve long-term storage stability. nih.gov

Table 2: Research Findings on S-HYNIC Conjugation to Antibodies and Fragments

Antibody/Fragment Target Application Key Research Findings
Trastuzumab HER2 Breast Cancer Imaging A standardized method for conjugating Trastuzumab with HYNIC and labeling with 99mTc was developed. The lyophilized conjugate showed good storage stability. nih.gov
Adalimumab TNF-α Inflammation Imaging 99mTc-HYNIC-Adalimumab specifically accumulated in inflamed joints, and uptake was reduced by co-administration of unlabeled antibody. thno.org
Nimotuzumab EGFR Cancer Imaging A protected HYNIC analogue allowed for efficient 99mTc labeling with good stability. eurekaselect.com
scFv M40 Mesothelin Mesothelioma Imaging A kit for 99mTc labeling of a site-specifically HYNIC-conjugated scFv was developed, showing high tumor uptake and contrast. nih.gov
Anti-TfR Diabody Transferrin Receptor (TfR) Tumor Imaging A 99mTc-HYNIC-diabody targeting TfR was successfully synthesized and showed specific binding to TfR-overexpressing cells in vitro and in vivo. snmjournals.org

Proteins (e.g., Annexin A5, Enzymes)

S-HYNIC is a versatile reagent for modifying various proteins to create targeted probes. The fundamental reaction involves the N-hydroxysuccinimide (NHS) ester of S-HYNIC reacting with primary amine groups (e.g., the ε-amino group of lysine) on the protein surface. synchem.denih.gov This process has been optimized by studying the effects of molar conjugation ratio, temperature, pH, and protein concentration to achieve efficient conjugation while preserving the protein's biological activity. nih.gov For instance, research has shown that conjugation is often most efficient at a pH of around 8.2 and lower temperatures (e.g., 0°C). nih.gov However, a high degree of HYNIC substitution can sometimes lead to a loss of biological function, necessitating a careful balance of reaction conditions. nih.gov

A notable example of protein conjugation is with Annexin A5, a protein that binds to phosphatidylserine, a marker of apoptotic cells. HYNIC-conjugated Annexin A5, when radiolabeled with 99mTc, is used for imaging apoptosis in various pathological conditions.

Enzymes have also been conjugated using S-HYNIC chemistry. For example, horseradish peroxidase (HRP) has been covalently linked to a polycationic polymer chain that was first modified with S-4FB, while the HRP was modified with S-HyNic. researchgate.net This creates a stable enzyme-polymer conjugate through the formation of a bis-aryl hydrazone bond. researchgate.net This strategy is useful for applications like developing biocatalytic reactors. researchgate.net

Table 3: Optimized Conditions for S-HYNIC Protein Conjugation

Parameter Optimal Condition Rationale/Observation Reference
pH 8.2 Found to be more efficient compared to pH 6.0, 7.2, and 9.5. nih.gov
Temperature 0°C More efficient conjugation compared to 20°C and 40°C. nih.gov
Protein Concentration ≥ 2.5 mg/mL Higher concentrations generally lead to better conjugation efficiency. nih.gov
Molar Ratio (HYNIC:Protein) Increasing ratios (e.g., 1:3 to 1:30) Generally increases labeling efficiency, but may negatively impact biological activity. nih.gov

Nanoparticles and Other Nanoconstructs

The functionalization of nanoparticles with S-HYNIC is a key strategy for developing targeted drug delivery and imaging systems. acs.orgresearchgate.net The S-HYNIC linker can be used to attach targeting ligands or imaging agents to the surface of various nanostructures. acs.orgnih.gov

One approach involves modifying the surface of nanoparticles with amine groups, which can then react with the NHS ester of S-HYNIC. uq.edu.au This introduces the HyNic moiety onto the nanoparticle surface, making it ready for conjugation with another molecule that has been modified to carry a 4FB group. uq.edu.au This has been demonstrated with magnetic nanoparticles, where DNA was successfully conjugated to the nanoparticle surface via the stable bis-aryl hydrazone bond formed between HYNIC and 4FB. uq.edu.au

In another application, solid lipid nanoparticles (SLNs) have been developed for targeted drug delivery. acs.org In one study, a polyethylene (B3416737) glycol (PEG) derivative was first linked to a lipid (dipalmitoylphosphatidylethanolamine, DPPE) and then conjugated with HYNIC. acs.org This HYNIC-PEG-DPPE was then incorporated into doxorubicin-loaded SLNs, and a targeting peptide was attached. acs.org These surface-modified SLNs showed enhanced cellular uptake and cytotoxicity in cancer cells overexpressing the target receptor. acs.org

Reconstituted high-density lipoprotein (rHDL) nanoparticles have also been engineered for theranostic applications by incorporating cholesterol derivatives modified with HYNIC. nih.gov These HYNIC-rHDL nanoparticles could be efficiently radiolabeled with 99mTc and demonstrated specific recognition by cancer cells. nih.gov The use of S-HYNIC and related linkers is also applicable to other nanoconstructs like quantum dots and DNA nanostructures, enabling their use in bio-imaging and drug delivery. scielo.brnih.gov

Table 4: Examples of S-HYNIC Application in Nanotechnology

Nanoconstruct Biomolecule/Drug Targeting Strategy Key Findings
Magnetic Nanoparticles DNA HYNIC-4FB ligation Stable, controlled assembly of DNA on the nanoparticle surface was achieved. uq.edu.au
Solid Lipid Nanoparticles (SLNs) Doxorubicin LHRH receptor-positive peptide Surface-modified SLNs showed higher cellular uptake and cytotoxicity in targeted cancer cells. acs.org
rHDL Nanoparticles Rhodamine 6G (model drug) SR-B1 receptor HYNIC-modified rHDL nanoparticles were successfully radiolabeled and maintained specific cell recognition. nih.gov
Silica (B1680970) Microspheres Lipid Bilayers HYNIC-4FB ligation Formed stable tethered biomembranes on silica surfaces for cell-surface interaction studies. acs.org

Advanced Bioconjugation Strategies Employing S-HYNIC Functionality

Beyond the standard two-step modification and conjugation process, more advanced strategies have been developed to streamline the use of S-HYNIC in bioconjugation, enhancing efficiency and simplifying workflows.

Single-Step Conjugation Methodologies

A significant advancement in bioconjugation is the development of single-step methods that avoid the need for sequential modification and purification of the components. nih.gov One such strategy involves a peptide that is pre-modified with a self-contained bis-arylhydrazone in the form of succinimidyl-4-benzoylhydrazino-nicotinamide (S4BHyNic). nih.gov

In this approach, a HyNic-modified peptide is first reacted with an OSu ester of 4-formylbenzoic acid (S4FB) to form the S4BHyNic-peptide. nih.gov This molecule now contains both the stable bis-arylhydrazone linkage and a reactive OSu ester. nih.gov This activated peptide can then be directly conjugated to a protein in a single step through the formation of stable amide bonds with the protein's surface-exposed amine groups (e.g., lysine residues). nih.gov

This single-step method offers several advantages:

Efficiency: It eliminates the multi-step process of first modifying the protein with S4FB, purifying it, and then reacting it with the HyNic-peptide. nih.gov

Simplicity: The conjugation occurs in a single reaction mixture at a physiological or slightly alkaline pH. nih.gov

Monitoring: The presence of the bis-arylhydrazone provides a strong UV absorbance signature (around 354 nm), which allows for the easy determination of the molar substitution ratio (MSR), quantifying the number of peptides conjugated per protein. nih.gov

This method has been successfully used to conjugate the decapeptide EP67 to proteins like ovalbumin (OVA) and bovine serum albumin (BSA), as well as to proteins on the surface of intact viruses and fungal spores. nih.gov

Another streamlined approach involves the use of pre-made kits for radiolabeling. For example, a single-step kit for the 99mTc-labeling of HYNIC-Duramycin has been developed. researchgate.net Similarly, kit formulations for labeling HYNIC-conjugated antibody fragments allow for rapid, one-pot labeling with high efficiency, which is particularly advantageous for clinical translation. nih.gov

Sequential Conjugation Approaches and Multi-component Reactions

The creation of stable bioconjugates using Succinimidyl-6-hydrazinonicotinamide (Succinimidyl-Hynic) is a cornerstone of modern bioconjugation, primarily relying on a highly efficient and controlled sequential approach. This method contrasts with the concept of multi-component reactions (MCRs), which are less commonly employed for this specific chemistry.

The predominant strategy for forming bioconjugates with this compound involves a two-step sequential process. This methodology is centered on the reaction between a hydrazinonicotinamide (HyNic) moiety and a 4-formylbenzamide (4FB) group. researchgate.netnih.gov The process begins with the separate modification of two biomolecules of interest.

Step 1: Biomolecule Modification

In the first stage, two different biomolecules are independently functionalized. mdpi.com

Biomolecule A is reacted with this compound (S-HyNic). The succinimidyl ester end of S-HyNic reacts with primary amines (e.g., the ε-amino group of lysine residues) on the surface of Biomolecule A, covalently attaching the HyNic linker. This introduces a protected aromatic hydrazine group onto the biomolecule. nih.govmdpi.com

Biomolecule B is reacted with a complementary linker, typically Succinimidyl-4-formylbenzoate (S-4FB). This reaction also targets primary amines on Biomolecule B, introducing an aromatic aldehyde (4FB) functional group. nih.govmdpi.com

Following modification, any excess, unreacted linkers are removed, typically through desalting or buffer exchange, to prevent interference in the subsequent conjugation step. researchgate.net An important advantage of this sequential approach is the stability of the modified intermediates. Both HyNic-modified and particularly 4FB-modified proteins can be stored for extended periods at low temperatures without significant loss of reactivity, allowing for precise control and reproducibility of the conjugation process. researchgate.net

Step 2: Conjugate Formation

Once purified, the HyNic-modified biomolecule and the 4FB-modified biomolecule are mixed together under optimized conditions. researchgate.net The aromatic hydrazine of the HyNic group reacts specifically with the aromatic aldehyde of the 4FB group to form a stable bis-aryl hydrazone bond. researchgate.netmdpi.com This bond is notably stable, withstanding temperatures up to 92°C and a pH range of 2.0 to 10.0. nih.gov

The efficiency of this hydrazone bond formation is pH-dependent, with optimal kinetics occurring under mildly acidic conditions (pH 4.5-6.0). rsc.org Furthermore, the reaction can be significantly accelerated by the addition of a catalyst, such as aniline, which can increase conjugate yields to over 95% in a matter of hours. nih.gov This catalyzed reaction is particularly effective for conjugating large biomolecules like antibodies. nih.gov

A key feature of this sequential chemistry is that the formation of the bis-aryl hydrazone bond can be monitored in real-time by spectrophotometry, as the bond has a characteristic absorbance at approximately 354 nm. nih.govorganic-chemistry.org This allows for the quantification of the degree of conjugation.

The sequential nature of this process is fundamental to its success, ensuring that the highly reactive functional groups are introduced in a controlled manner and only react with their intended partner, minimizing the formation of unwanted side products.

Interactive Table: Key Parameters in Sequential HyNic-4FB Conjugation

ParameterDescriptionTypical Conditions/ValuesSource
Modification pH pH for reacting S-HyNic or S-4FB with protein amines.pH 7.4-8.0 nih.govorganic-chemistry.org
Conjugation pH pH for reacting HyNic-modified molecule with 4FB-modified molecule.pH 6.0 (recommended for antibodies) nih.govrsc.org
Optimal Kinetics pH The pH at which the hydrazone bond forms most rapidly.pH 4.5-5.0 rsc.org
Catalyst Additive to accelerate the conjugation reaction.10 mM Aniline nih.gov
Molar Excess (Linker) Molar ratio of linker (e.g., S-HyNic) to biomolecule during modification.5- to 20-fold organic-chemistry.orgtcichemicals.com
Molar Excess (Peptide) Molar ratio of a smaller molecule (e.g., HyNic-peptide) to a larger one (e.g., 4FB-protein).2- to 5-fold rsc.org
Reaction Time Duration for the conjugation step.~2 hours (catalyzed) nih.gov
Bond Stability pH and temperature tolerance of the final hydrazone bond.pH 2.0-10.0; up to 92°C nih.gov
Spectrophotometric λmax Wavelength for monitoring conjugate formation.354 nm (ε = 29,000 M⁻¹cm⁻¹) nih.govorganic-chemistry.org

Multi-component reactions are convergent chemical reactions where three or more starting materials react in a single, one-pot procedure to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.orgfrontiersin.org Well-known examples include the Ugi and Passerini reactions, which are valued for their efficiency and ability to rapidly generate complex molecules and combinatorial libraries from simple precursors. organic-chemistry.orgnih.gov

In the context of this compound, its application in a true multi-component reaction is not a standard or widely documented approach. The bioconjugation strategy almost exclusively relies on the sequential modification and subsequent conjugation described above. This is because the chemistry is designed for the specific and controlled coupling of two distinct molecular partners.

A hypothetical MCR involving the core components—an amine, a hydrazine (from HyNic), and an aldehyde (from 4FB)—would require all components to be present in a single pot, reacting in a specific, desired sequence without significant side reactions. However, the inherent reactivity of these functional groups makes such a one-pot reaction difficult to control. For instance, the amine and aldehyde could readily form an imine, which might then compete with other desired reactions. organic-chemistry.org

The established sequential method overcomes these challenges by:

Preventing Unwanted Reactions: Separating the modification steps ensures that the succinimidyl ester of S-HyNic reacts with the intended biomolecule's amines, rather than with other components that might be present in a multi-component mixture.

Ensuring Specificity: The strategy guarantees that the HyNic group on one molecule will only react with the 4FB group on the second molecule, leading to a defined conjugate.

Allowing for Purification: Intermediate purification steps are crucial for removing excess reagents and ensuring a high-purity final product, a level of control that is challenging to achieve in a one-pot, multi-component system involving large biomolecules.

Therefore, while MCRs are powerful tools in synthetic organic chemistry for creating diverse small-molecule libraries, the bioconjugation of complex macromolecules using this compound relies on the precision and control afforded by the sequential conjugation approach.

Radiolabeling Methodologies Utilizing Succinimidyl Hydrazinonicotinamide Conjugates

Radiochemistry of Technetium-99m (99mTc) Chelation via the HYNIC Moiety

The labeling of HYNIC-conjugated molecules with 99mTc is a cornerstone of preparing various radiopharmaceuticals. ontosight.aiiaea.org The HYNIC moiety itself, however, does not fully saturate the coordination sphere of the technetium atom. mdpi.comnih.gov This necessitates the inclusion of co-ligands to ensure the formation of a stable and well-defined 99mTc complex. mdpi.combenthamdirect.com The nature of these co-ligands significantly influences the resulting radiopharmaceutical's properties, including its stability, lipophilicity, and in vivo biodistribution. mdpi.comresearchgate.net

Role of Co-ligands (e.g., Tricine (B1662993), Ethylenediamine-di-acetic acid (EDDA), Trisodium (B8492382) Triphenylphosphine-3,3′,3″-trisulfonate (TPPTS)) in 99mTc Stabilization

Co-ligands are essential for stabilizing the 99mTc-HYNIC complex. mdpi.combenthamdirect.com Commonly used co-ligands include tricine, ethylenediamine-di-acetic acid (EDDA), and trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS). mdpi.comsnmjournals.orgmdpi.com

Tricine and EDDA: These are among the most frequently employed co-ligands in 99mTc-HYNIC chemistry. mdpi.comexplorationpub.com They contribute to the formation of stable complexes with high radiochemical yields. mdpi.com Studies have shown that both tricine and EDDA can produce stable radiochemical complexes, with some research indicating that EDDA may form more homogeneous and stable preparations, leading to improved tumor targeting in vivo. snmjournals.orgexplorationpub.com The choice between tricine and EDDA can impact the labeling efficiency and serum protein binding of the final radioconjugate. nih.gov For instance, labeling with tricine has been shown to result in significantly higher labeling efficiency and greater bovine serum albumin binding compared to EDDA. nih.gov The hydrophilic nature of the [99mTc]Tc-HYNIC core, when combined with hydrophilic co-ligands like tricine and EDDA, typically results in renal excretion. mdpi.com

TPPTS: This co-ligand, often used in conjunction with tricine, helps to form a ternary ligand system. unm.edunih.gov This approach can be used to fine-tune the properties of the resulting radiopharmaceutical. mdpi.com For example, the use of tricine/TPPTS as co-ligands has been shown to produce hydrophilic 99mTc complexes. mdpi.com

The selection of a co-ligand can have a profound effect on the biodistribution of the radiolabeled peptide. nih.gov For example, different co-ligands can lead to variations in uptake in organs such as the lungs, liver, kidneys, and spleen. nih.gov

Reduction-Chelation Mechanisms for 99mTc Incorporation

The incorporation of 99mTc into the HYNIC conjugate involves a reduction-chelation mechanism. mdpi.comroyalsocietypublishing.org Technetium is typically obtained from a 99Mo/99mTc generator as pertechnetate (B1241340) ([99mTc]TcO4-), where technetium is in the +7 oxidation state. mdpi.com To form a stable complex with HYNIC and the co-ligands, the technetium must be reduced to a lower oxidation state, commonly Tc(V). mdpi.com This reduction is typically achieved using a reducing agent, with stannous chloride (SnCl2) being the most widely used. unm.edubrieflands.com

The process generally involves the following steps:

The HYNIC-conjugated biomolecule is mixed with the co-ligand(s) and the reducing agent. mdpi.com

The [99mTc]TcO4- solution is then added to the mixture. mdpi.com

The stannous ions (Sn2+) reduce the pertechnetate (TcO4-) to a lower oxidation state.

The reduced technetium is then chelated by the HYNIC moiety and the co-ligand(s) to form a stable complex. mdpi.com

Optimization of Radiolabeling Efficiency and Yield

Achieving high radiolabeling efficiency and yield is crucial for the successful preparation of 99mTc-HYNIC radioconjugates. brieflands.comnih.gov Several factors can influence the outcome of the labeling reaction, and their optimization is a key aspect of radiopharmaceutical development. brieflands.comnih.gov

Influence of pH, Temperature, and Incubation Time

The conditions of the labeling reaction play a significant role in its efficiency.

pH: The pH of the reaction mixture is a critical parameter. brieflands.comnih.gov Optimal pH values can vary depending on the specific biomolecule and co-ligands used. For instance, a radiolabeling pH of 5.5 has been found to be necessary for achieving the highest labeling efficiency with minimal impurities for a 99mTc-HYNIC-IL2 complex. nih.gov In another study, a pH of 4.5 was found to be optimal for labeling a HYNIC-peptide with tricine as a co-ligand. nih.gov Deviations from the optimal pH can lead to the formation of colloids and other impurities. nih.gov

Temperature and Incubation Time: The temperature and duration of the incubation period also affect the radiolabeling yield. mdpi.combrieflands.com Heating the reaction mixture can often improve the labeling efficiency. For example, one study found that heating at 90°C for 10 minutes resulted in a labeling yield of over 98%, whereas labeling at ambient temperature yielded less than 90%. nih.gov However, higher temperatures can sometimes lead to increased formation of radiocolloids. mdpi.com The optimal incubation time can also vary, with studies showing maximum yields being achieved at different time points depending on the temperature. mdpi.com

The following table summarizes the impact of reaction conditions on radiolabeling yield from a study on a 99mTc-HYNIC-peptide. brieflands.comnih.gov

ParameterConditionLabeling Yield (%)
pH 3.5< 90
4.5> 98
5.5~ 95
6.5< 90
Temperature Ambient< 90
90°C> 98

This table is based on data for a specific 99mTc-HYNIC-peptide and may not be representative of all S-HYNIC radioconjugates.

Effect of Reducing Agents and Co-ligand Concentrations

The concentrations of the reducing agent and co-ligands are also key to optimizing the radiolabeling process.

Reducing Agent: The amount of the reducing agent, typically stannous chloride, must be carefully controlled. brieflands.comnih.gov Insufficient amounts can lead to incomplete reduction of pertechnetate, while excessive amounts can cause the formation of unwanted colloids. brieflands.com One study found that the optimal amount of SnCl2 was between 20-30 μg to achieve a radiochemical purity of over 98%. brieflands.com

Co-ligand Concentration: The concentration of the co-ligand also influences the labeling yield. brieflands.comnih.gov An optimal concentration is required to effectively stabilize the 99mTc-HYNIC complex without competing excessively for the technetium, which could lead to the formation of unwanted 99mTc-co-ligand complexes. nih.gov For example, one study determined that the optimal amount of tricine was 10-20 mg. brieflands.com Another study showed that reducing the tricine concentration from a large excess improved labeling efficiency. nih.gov

The following table illustrates the effect of varying amounts of SnCl2 and tricine on the labeling yield of a 99mTc-HYNIC-peptide. brieflands.com

SnCl₂ (µg)Tricine (mg)Labeling Yield (%)
1010~ 90
2010> 95
20-30 10-20 > 98
4030~ 92
5040< 90

This table presents optimized conditions for a specific 99mTc-HYNIC-peptide and should be considered as an example.

Radiochemical Purity Assessment Techniques for S-HYNIC Radioconjugates

Ensuring the radiochemical purity of the final product is essential for its use in diagnostic imaging. nih.govnih.gov Several chromatographic techniques are employed to separate the desired 99mTc-HYNIC radioconjugate from potential impurities such as free pertechnetate ([99mTc]TcO4-), reduced/hydrolyzed technetium (colloids), and 99mTc-co-ligand complexes. nih.govmdpi.comkemdikbud.go.id

Commonly used techniques include:

Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid and widely used method for quality control. nih.govnih.gov Different solvent systems (mobile phases) are used to achieve separation on a stationary phase, typically silica (B1680970) gel (ITLC-SG) strips. nih.govmdpi.com For instance, saline can be used to separate colloids (which remain at the origin) from the radiolabeled peptide and free pertechnetate (which move with the solvent front). nih.gov Other solvents, like a mixture of ethanol, ammonia, and water, can also be employed to differentiate between various species. kemdikbud.go.id Butanone is often used as a mobile phase to allow free [99mTc]TcO4- to migrate while the radiolabeled nanoparticle and other complexes remain at the origin. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), provides a more detailed analysis of the radiochemical composition. brieflands.comnih.gov It can effectively separate the main radiolabeled product from various impurities and can also be used to identify the formation of different isomers of the radiocomplex. nih.govbrieflands.com The retention time of the desired product can be used for its identification and quantification. brieflands.com

The following table provides an example of ITLC systems used for the quality control of a 99mTc-HYNIC-IL2 complex. nih.gov

Chromatographic SystemMobile PhaseSpecies at Origin (Rf=0)Species at Solvent Front (Rf=1)
ITLC-SGSaline99mTc-colloids99mTc-HYNIC-IL2, [99mTc]TcO4-, 99mTc-tricine
ITLC-SGEtOH:NH4OH:H2O (2:1:5)99mTc-HYNIC-IL2, 99mTc-colloids[99mTc]TcO4-, 99mTc-tricine

This table illustrates an example of ITLC systems and the expected migration of different species. Rf values can vary based on specific conditions.

Chromatographic Methods (e.g., Radio-TLC, HPLC, Size Exclusion Chromatography)

Chromatographic techniques are fundamental in the analysis of HYNIC-based radiopharmaceuticals, providing detailed information on the radiolabeling efficiency and the integrity of the labeled molecule. kemdikbud.go.id

Radio-Thin-Layer Chromatography (Radio-TLC): This is a widely used, simple, and rapid method for determining radiochemical purity. nih.gov Different solvent systems (mobile phases) are employed to separate the desired radiolabeled conjugate from impurities. For instance, in the quality control of 99mTc-HYNIC-IgG, instant thin-layer chromatography on silica gel (ITLC-SG) is utilized with various mobile phases to identify specific impurities. kemdikbud.go.id Acetone (B3395972) is often used to detect the presence of free pertechnetate (99mTcO₄⁻), which migrates with the solvent front (Rf=1), while the radiolabeled conjugate remains at the origin (Rf=0). snmjournals.orgsnmjournals.orgnih.gov A mixture of acetonitrile (B52724) and water can be used to determine the amount of reduced hydrolyzed technetium (99mTc-colloid), which also remains at the origin. snmjournals.orgnih.gov

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a more sophisticated and powerful technique that provides high-resolution separation of different radiolabeled species, isomers, and impurities. snmjournals.orgosti.govmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where the retention time of the radiolabeled conjugate can be compared to that of the unlabeled peptide or protein to confirm its identity and purity. nih.govbrieflands.comiaea.org For example, in the analysis of a 99mTc-tricine-HYNIC-peptide for melanoma imaging, RP-HPLC analysis showed a labeling yield of over 98% with a specific retention time. brieflands.com Similarly, the characterization of 99mTc-HYNIC-IgG using size exclusion HPLC demonstrated that the conjugation and radiolabeling processes did not significantly alter the integrity of the IgG molecule, as the native and radiolabeled forms had similar retention times. kemdikbud.go.id

Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is particularly useful for analyzing high molecular weight molecules like proteins and antibodies to detect the formation of aggregates or fragments during the conjugation and labeling process. ru.nliaea.org For instance, SEC-HPLC analysis of 99mTc-hIgG preparations revealed the presence of aggregates, with the least amount observed in preparations labeled via a method involving the reduction of disulfide bonds. ru.nl

The following table summarizes common chromatographic methods used for the quality control of HYNIC-radioconjugates:

Chromatographic MethodAnalyte/Impurity MeasuredTypical Mobile/Stationary PhaseReference
Radio-TLC (ITLC-SG)Free Pertechnetate (99mTcO₄⁻)Acetone snmjournals.orgsnmjournals.orgnih.gov
Radio-TLC (ITLC-SG)Reduced Hydrolyzed Technetium (Colloid)50% Acetonitrile/Water snmjournals.orgnih.gov
Radio-TLC (ITLC-SG)99mTc-coligand0.1 M Sodium Citrate (B86180) Buffer (pH 5) kemdikbud.go.idmfd.org.mk
RP-HPLCRadiochemical Purity & IdentityAcetonitrile/Water with TFA gradient nih.govbrieflands.commdpi.com
Size Exclusion HPLCMolecular Integrity (Aggregates/Fragments)Protein Pak 300 SW column with PBS kemdikbud.go.idru.nl

Quantitative Analysis of Impurities (e.g., Free Pertechnetate, Colloids)

The presence of impurities in a radiopharmaceutical preparation can compromise image quality and lead to unnecessary radiation exposure to the patient. researchgate.net Therefore, accurate quantification of these impurities is a critical step in quality control.

Free Pertechnetate (99mTcO₄⁻): This is a common radiochemical impurity that can arise from incomplete labeling or dissociation of the radiolabel. As mentioned, radio-TLC with acetone as the mobile phase is a standard method for its quantification. snmjournals.org In a study of 99mTc-HYNIC-Annexin V, the percentage of free pertechnetate was determined to be low, at 2.0% ± 0.5%. snmjournals.org

Radiocolloids (Reduced Hydrolyzed Technetium): These are insoluble particles of reduced technetium that can form during the labeling process. They are typically quantified using radio-TLC with a mobile phase such as a mixture of ethanol, ammonia, and water, or 50% acetonitrile-water, where the colloids remain at the origin. kemdikbud.go.idsnmjournals.org

99mTc-Coligand: When a coligand like tricine or EDDA is used in the labeling process, unbound 99mTc-coligand complexes can be present as an impurity. kemdikbud.go.id These can be separated and quantified using ITLC-SG with a citrate buffer as the mobile phase, where the 99mTc-coligand and free pertechnetate migrate with the solvent front. kemdikbud.go.id

The acceptable limits for these impurities are typically defined in pharmacopoeial monographs, with the total of all radiochemical impurities generally not exceeding 10%. iaea.org

In Vitro Stability Studies of Radioconjugates in Buffer and Biological Media (e.g., Human Serum, Plasma)

Evaluating the in vitro stability of a radioconjugate is crucial to ensure that it remains intact after administration and reaches the target site. These studies are typically performed by incubating the radiolabeled compound in various media, such as saline, phosphate-buffered saline (PBS), and biological fluids like human serum or plasma, at physiological temperature (37°C) for different time periods. snmjournals.orgnih.govtums.ac.irresearchgate.netnih.goviaea.org

The stability is assessed by analyzing the radiochemical purity of the sample at different time points using chromatographic methods like radio-TLC or HPLC. kemdikbud.go.idsnmjournals.orgbrieflands.comnih.gov For example, a 99mTc-tricine-HYNIC-labeled peptide for melanoma imaging showed no significant release of 99mTcO₄⁻ or peptide degradation for up to 6 hours in aqueous solution and human serum. brieflands.com However, by 24 hours, the labeling yield was reduced to 75%. brieflands.com Similarly, 99mTc-HYNIC-IgG was found to be stable for up to 4 hours at room temperature and in human serum. kemdikbud.go.id

Studies have shown that the choice of coligand and the amino acid sequence near the HYNIC moiety can significantly impact the stability of the radioconjugate. snmjournals.orgsnmjournals.orgnih.gov For instance, HYNIC conjugates generally form fewer and more stable labeled species compared to corresponding HYBA conjugates. nih.govrsc.org The insertion of a histidine residue near the HYNIC moiety in a gastrin peptide resulted in improved in vitro stability when tricine was used as a coligand. snmjournals.orgsnmjournals.org

The stability of various HYNIC-based radioconjugates is summarized in the table below:

RadioconjugateMediumIncubation TimeStability (Radiochemical Purity)Reference
99mTc-tricine-HYNIC-nanogastrinPBS4 hours>97% nih.gov
99mTc-EDDA-HYNIC-nanogastrinPBS4 hours>97% nih.gov
99mTc-HYNIC-peptide (melanoma imaging)Aqueous solution & Human serum6 hoursStable brieflands.com
99mTc-HYNIC-peptide (melanoma imaging)Aqueous solution & Human serum24 hours75% brieflands.com
99mTc-HYNIC-IgGRoom temperature & Human serum4 hoursStable (>90%) kemdikbud.go.id
99mTc-HYNIC]-GABA-BombesinHuman serum24 hoursExcellent tums.ac.ir
99mTc-HYNIC-Fab's (Rituximab)Saline & Serum4 hoursStable researchgate.net
99mTc-[HYNIC-GGG-D-Phe¹³]-BBN(7-14)NH₂Human serumNot specifiedIncreased plasma stability nih.gov
99mTc-iPD-L1Human serumNot specifiedStable mdpi.com

In Vitro Characterization of S Hynic Radioconjugates for Preclinical Applications

Receptor Binding Affinity Studies and Dissociation Constant Determination

A fundamental requirement for a targeted radiopharmaceutical is high affinity for its intended biological target. Receptor binding affinity studies are conducted to quantify the strength of the interaction between the S-HYNIC radioconjugate and its receptor. These studies are crucial for predicting the potential in vivo efficacy of the radiotracer. The dissociation constant (Kd) is a key parameter derived from these assays, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.

Saturation Binding Assays on Cell Lines

Saturation binding assays are performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for a specific receptor on a given cell line. brieflands.com In these experiments, increasing concentrations of the radiolabeled S-HYNIC conjugate are incubated with a constant number of cells until equilibrium is reached.

For instance, in a study involving a ⁹⁹ᵐTc-labeled Substance P analogue using HYNIC, receptor binding assays on U373MG cells, which overexpress Neurokinin 1 receptors (NK1R), revealed a mean Kd of 2.46 ± 0.43 nM and a Bmax of 128,925 ± 8,145 sites/cell . brieflands.com This indicates a high affinity of the radioconjugate for the NK1R. Similarly, saturation studies with a ⁹⁹ᵐTc-labeled S-oxo-l-methionine (Met(O)) conjugate on C6 glioma cells yielded a low nanomolar dissociation constant of 66.02 nM, suggesting strong binding to the target amino acid transporter system. nih.gov

The choice of cell line is critical and should express the target receptor endogenously. For example, U373MG cells are a suitable model for studying NK1Rs because they naturally express the full-length receptor. brieflands.com

Interactive Data Table: Saturation Binding Assay Findings for S-HYNIC Radioconjugates

RadioconjugateCell LineTarget ReceptorDissociation Constant (Kd) (nM)Receptor Density (Bmax) ( sites/cell )
⁹⁹ᵐTc-HYNIC-Tyr⁸-Met(O)¹¹-SPU373MGNK1R2.46 ± 0.43128,925 ± 8,145
⁹⁹ᵐTc-HYNIC/EDDA-Met(O)C6 gliomaLAT166.02Not Reported

Competitive Binding Assays and Specificity Evaluation

Competitive binding assays are essential for evaluating the specificity of the radioconjugate's binding to its target receptor and for determining the half-maximal inhibitory concentration (IC50). In these assays, a fixed concentration of the radiolabeled conjugate is incubated with cells in the presence of increasing concentrations of a non-radiolabeled competitor, which can be the unlabeled ligand or a known antagonist.

The IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand, is a measure of the competitor's binding affinity. For example, competitive binding studies of various bombesin (B8815690) (BN) analogs conjugated with HYNIC on MDA-MB-231 cells, which express gastrin-releasing peptide receptors (GRPR), demonstrated that the analogs inhibited the binding of ⁹⁹ᵐTc-BNS in a monophasic manner. nih.gov This suggests that the HYNIC-conjugated peptides bind to the same receptor site as the standard radioligand. nih.gov The IC50 values obtained for these analogs indicated varying but generally high affinities for the GRPR. nih.gov

These assays confirm that the binding is specific to the intended receptor and is not due to non-specific interactions with the cell surface. The specificity is further validated by observing a significant reduction in radioligand binding in the presence of an excess of the unlabeled competitor.

Cellular Uptake and Internalization Mechanisms in Target Cell Lines

Understanding how a radioconjugate is taken up and processed by target cells is crucial for its design and application. Cellular uptake studies measure the accumulation of the radiopharmaceutical within the cells over time, while internalization assays differentiate between membrane-bound and internalized radioactivity. These studies provide insights into the mechanisms of uptake, which can be receptor-mediated endocytosis or other pathways.

Time-Dependent and Concentration-Dependent Uptake Profiles

The cellular uptake of S-HYNIC radioconjugates is typically evaluated as a function of both time and concentration. Time-dependent studies involve incubating the radioconjugate with target cells for various durations to determine the rate and extent of uptake.

For example, a ⁹⁹ᵐTc-HYNIC-S1PR1mAb showed a time-dependent increase in uptake in SK-HEP-1 cells, with the uptake rate rising from 2.08 ± 0.27% at 30 minutes to 10.90 ± 0.79% at 6 hours. frontiersin.org Similarly, a ⁹⁹ᵐTc-labeled HYNIC-peptide targeting the melanocortin-1 receptor demonstrated increasing specific cell uptake into B16/F10 cells, from 8.40 ± 0.6% at 1 hour to 13.35 ± 0.9% after 4 hours. brieflands.com In another study, the internalization of a ⁹⁹ᵐTc-HYNIC-FROP peptide in MCF-7 breast cancer cells increased from 10.6 ± 0.8% at 30 minutes to 18.3 ± 2.3% after 6 hours. researchgate.net

These studies often reveal a rapid initial binding to the cell surface followed by a more gradual internalization. The uptake can reach a plateau after a certain period, indicating saturation of the receptors or equilibrium between uptake and efflux. nih.gov

Interactive Data Table: Time-Dependent Cellular Uptake of S-HYNIC Radioconjugates

RadioconjugateCell LineTimeUptake (% of added radioactivity)
⁹⁹ᵐTc-HYNIC-S1PR1mAbSK-HEP-10.5 h2.08 ± 0.27
6 h10.90 ± 0.79
⁹⁹ᵐTc-tricine-HYNIC-peptideB16/F101 h8.40 ± 0.6 (specific uptake)
4 h13.35 ± 0.9 (specific uptake)
⁹⁹ᵐTc-HYNIC-(tricine/EDDA)-FROPMCF-70.5 h10.6 ± 0.8 (internalized)
6 h18.3 ± 2.3 (internalized)
⁹⁹ᵐTc-HYNIC-MGS5A431-CCK2R0.25 h13.1 ± 0.4 (internalized)
2 h62.0 ± 1.6 (internalized)
⁹⁹ᵐTc-HYNIC-MGS11A431-CCK2R0.25 h4.0 ± 0.7 (internalized)
2 h24.4 ± 1.9 (internalized)

Blocking Studies to Confirm Receptor-Mediated Uptake

To confirm that the cellular uptake of an S-HYNIC radioconjugate is specifically mediated by its target receptor, blocking studies are performed. In these experiments, the uptake of the radioconjugate is measured in the presence of a large excess of an unlabeled ligand or antagonist that competes for the same receptor.

A significant reduction in the uptake of the radiotracer in the presence of the blocking agent confirms receptor-mediated uptake. For instance, in studies with a ⁹⁹ᵐTc-HYNIC-folate conjugate, the folate receptor-mediated uptake by cultured tumor cells was approximately 300 times higher than the non-specific binding observed in the presence of excess free folic acid. nih.gov Similarly, the uptake of ⁹⁹ᵐTc-HYNIC-S1PR1mAb in SK-HEP-1 cells was significantly lower in a blocking group pre-incubated with FTY720, a competitive binder. frontiersin.org Blocking studies with ⁹⁹ᵐTc-labeled bombesin analogs also showed that about 70% to 85% of the total internalized ligand was specifically bound. nih.gov These findings provide strong evidence for the specificity of the radioconjugate's interaction with its target receptor.

In Vitro Serum Stability and Metabolic Stability Assessment

The stability of radiolabeled compounds in biological media is a critical parameter for their preclinical evaluation, as it directly influences their in vivo behavior, including biodistribution, target uptake, and clearance characteristics. For Succinimidyl-Hynic (S-HYNIC) radioconjugates, in vitro stability is typically assessed in serum or plasma to predict their behavior in the bloodstream, and in tissue homogenates to understand their metabolic fate in key organs.

Detailed Research Findings

The in vitro stability of S-HYNIC radioconjugates is significantly influenced by the choice of coligand used during the radiolabeling process. Coligands such as tricine (B1662993) and ethylenediaminediacetic acid (EDDA) are commonly employed to complete the coordination sphere of technetium-99m (99mTc) and have been shown to impact the stability, lipophilicity, and in vivo performance of the resulting radiocomplexes. mdpi.comnih.gov

Studies have demonstrated that 99mTc-HYNIC-conjugated peptides exhibit high stability in vitro. For instance, a 99mTc-labeled HYNIC-gastrin peptide analogue, [99mTc]Tc-EDDA-HYNIC-MG11, showed high stability in solution. nih.gov Similarly, a 99mTc-labeled Substance P analogue, using EDDA and tricine as coligands, was found to be stable in the presence of human serum. brieflands.com Another study involving a 99mTc-labeled single-chain antibody fragment (scFv) conjugated with HYNIC, using glucoheptonate (GH) as a coligand, demonstrated excellent stability in both phosphate-buffered saline (PBS) and serum. nih.gov The 99mTc-HYNIC-cys-scFv remained 100% intact after 6 hours of incubation and showed high stability even at 24 hours, with 98% and 91% of the conjugate remaining intact in PBS and serum, respectively. nih.gov

The stability of 99mTc-HYNIC-Fab' fragments of Rituximab was analyzed in both saline and serum for up to 4 hours, with results indicating that the radioconjugate was stable with no significant transchelation detected. ashpublications.orgresearchgate.net In a study with 99mTc-HYNIC-ALUG, the radioconjugate demonstrated excellent stability in serum, with over 95% remaining intact after 4 hours. tums.ac.ir Furthermore, 99mTc-IgG-HYNIC showed no decomposition of the complex when studied for serum stability. bibliotekanauki.pl

The choice of coligand has been shown to affect the stability of the radiolabeled conjugate. For example, when comparing different coligands for labeling HYNIC conjugates, EDDA and a combination of tricine and nicotinic acid resulted in higher stability compared to using tricine alone. nih.gov In a study comparing HYNIC-conjugated peptides with hydrazinobenzoic acid (HYBA) conjugates, the HYNIC derivatives consistently formed more stable labeled species. rsc.orgresearchgate.net Specifically, the tricine-HYNIC-nanogastrin species was found to be the most stable among those tested. researchgate.net

Metabolic stability studies in tissue homogenates provide further insights into the behavior of these radioconjugates. For [99mTc]Tc-EDDA-HYNIC-MG11, despite its high stability in solution, a lower metabolic stability was observed in rat liver and kidney homogenates. nih.gov In contrast, a metabolic stability analysis of 99mTc-HYNIC-Tyr3-Octreotide showed no evidence of the labeled compound breaking down to form free 99mTc. researchgate.net

The following tables summarize the in vitro stability data for various S-HYNIC radioconjugates from several preclinical studies.

Table 1: In Vitro Serum/Solution Stability of S-HYNIC Radioconjugates

Table 2: Metabolic Stability of S-HYNIC Radioconjugates in Tissue Homogenates

Preclinical in Vivo Evaluation of S Hynic Based Radiopharmaceuticals

Pharmacokinetics and Biodistribution Profiles in Healthy Animal Models

Understanding how a radiopharmaceutical behaves in a healthy biological system is fundamental to its development. These studies, typically conducted in mice and rats, provide crucial information on the agent's absorption, distribution, metabolism, and excretion (ADME) profile.

Blood Clearance and Organ Distribution at Various Time Points

The rate at which a radiopharmaceutical is cleared from the bloodstream and its subsequent accumulation in various organs are critical determinants of its suitability for imaging. S-HYNIC-based radiopharmaceuticals, particularly those labeled with Technetium-99m (99mTc), generally exhibit rapid blood clearance. For instance, studies with 99mTc-HYNIC-conjugated peptides have shown that only about 1% of the injected dose remains in the blood after one hour. cellmolbiol.org This rapid clearance is advantageous as it leads to lower background radiation and consequently, higher quality images.

The distribution in other organs is largely influenced by the nature of the targeting molecule conjugated to HYNIC and the coligands used during radiolabeling. mdpi.com For example, 99mTc-HYNIC-Annexin V, a marker for apoptosis, shows significant accumulation in the kidneys, with approximately 49.7% of the injected dose (%ID) present at 3 hours post-injection. snmjournals.org The liver, red marrow, and spleen also show notable uptake. snmjournals.org In contrast, other 99mTc-HYNIC-peptides have demonstrated low uptake in the stomach, thyroid, liver, and intestines. cellmolbiol.org The choice of coligand, such as ethylenediaminediacetic acid (EDDA) or tricine (B1662993), can significantly impact the in vivo biodistribution, affecting blood protein binding, clearance rate, and liver uptake. mdpi.com

RadiopharmaceuticalAnimal ModelTime PointBlood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)
99mTc-HYNIC-ChlNu/j Mice2 h< 3.5> 253-57.0 ± 0.8 to 9.4 ± 0.8
99mTc-HYNIC-Annexin VRats3 h>90% cleared (t1/2=24 min)13.1 ± 1.049.7 ± 8.14.6 ± 1.6
99mTc-HYNIC-IgGRats4 hHighHighHigh-
99mTc-HYNIC-ALUGMice1 h1.20 ± 0.11---
99mTc-HYNIC-ALUGMice4 h0.54 ± 0.09---

Excretion Pathways

The route of elimination from the body is another critical pharmacokinetic parameter. For many S-HYNIC-based radiopharmaceuticals, particularly hydrophilic ones, the primary excretion pathway is through the kidneys into the urine. snmjournals.orgaacrjournals.orgnih.gov This is a desirable characteristic as it minimizes radiation dose to non-target organs and facilitates clearance of the radiotracer. For example, 99mTc-HYNIC-Annexin V is predominantly excreted via the kidneys, which is a clear advantage for visualizing processes in the abdomen. snmjournals.org Similarly, 99mTc-labeled RGD peptides and other HYNIC-conjugated peptides have demonstrated rapid renal excretion. aacrjournals.orgnih.govresearchgate.net In some cases, hepatobiliary (liver and bile) excretion can also occur, particularly with more lipophilic compounds. mdpi.com

Tumor Targeting and Accumulation Studies in Animal Xenograft Models

The ultimate goal for many radiopharmaceuticals is to selectively accumulate in tumor tissue. This is evaluated in animal models, typically immunodeficient mice, bearing human tumor xenografts.

Quantitative Assessment of Tumor Uptake (%ID/g)

The percentage of the injected dose that accumulates per gram of tumor tissue (%ID/g) is a key metric for assessing the efficacy of a tumor-targeting radiopharmaceutical. S-HYNIC-based agents have shown a wide range of tumor uptake values depending on the targeting vector and the specific tumor model.

For example, 99mTc-HYNIC-E-[c(RGDfK)]2, which targets αvβ3 integrin, reached a tumor uptake of 6.0%ID/g at 1 hour post-injection in an ovarian carcinoma xenograft model. aacrjournals.org Another agent, 99mTc-EDDA/HYNIC-RGD, showed a tumor uptake of 2.73% ID/g in αvβ3-positive tumors versus only 0.85% ID/g in receptor-negative tumors at 1 hour post-injection, demonstrating receptor-specific targeting. nih.gov A prostate-specific membrane antigen (PSMA) inhibitor, 99mTc-HYNIC-ALUG, exhibited very high tumor uptake in PSMA-positive xenografts, peaking at 19.45 ± 2.14%ID/g at 2 hours. sci-hub.box In contrast, a 99mTc-labeled chlorin (B1196114) conjugate, 99mTc-HYNIC-Chl, showed more modest tumor uptake values around 0.8%ID/g in an epidermoid cancer model. mdpi.com

RadiopharmaceuticalTumor ModelTime PointTumor Uptake (%ID/g)
99mTc-HYNIC-WL12-tricine/TPPTSMC38-B7H12 h16.21 ± 3.12
99mTc-HYNIC-WL12-tricine/PDAMC38-B7H12 h4.61 ± 1.32
99mTc-HYNIC-WL12-tricine/ISONICMC38-B7H12 h6.63 ± 0.80
99mTc-HYNIC-WL12-tricine/4-PSAMC38-B7H12 h6.96 ± 1.15
99mTc-HYNIC-ChlA-4312 h0.8 ± 0.2
99mTc-HYNIC-E-[c(RGDfK)]2NIH:OVCAR-31 h6.0
99mTc-EDDA/HYNIC-RGDM21 (αvβ3-positive)1 h2.73
99mTc-HYNIC-ALUGLNCaP (PSMA-positive)2 h19.45 ± 2.14
99mTc-HYNIC-H6FMDA-MB-453 (HER2-positive)30 min3.58 ± 0.01
99mTc-HYNIC-H10FSK-BR3 (HER2-positive)30 min2.46 ± 0.28

Tumor-to-Non-Target Tissue Ratios

High contrast between the tumor and surrounding healthy tissues is crucial for clear and accurate imaging. This is quantified by calculating tumor-to-non-target tissue ratios, such as tumor-to-blood and tumor-to-muscle. For 99mTc-HYNIC-E-[c(RGDfK)]2, tumor-to-blood ratios reached 26 at 24 hours post-injection. aacrjournals.org A 99mTc-labeled PSMA inhibitor, 99mTc-HYNIC-ALUG, achieved a high tumor-to-blood ratio of 24.23 ± 3.54 at 2 hours. sci-hub.box Similarly, 99mTc-HYNIC-folate demonstrated excellent tumor selectivity with tumor-to-blood ratios of 55 ± 19 at 4 hours and 81 ± 6 at 24 hours. nih.gov The choice of coligand can also influence these ratios; for instance, [99mTc]Tc-HYNIC-WL12-tricine/ISONIC exhibited high tumor-to-muscle and tumor-to-blood ratios of 40.42 ± 1.59 and 14.72 ± 2.77, respectively, at 4 hours post-injection. nih.gov

RadiopharmaceuticalTumor ModelTime PointTumor-to-Blood RatioTumor-to-Muscle Ratio
99mTc-HYNIC-WL12-tricine/ISONICMC38-B7H14 h14.72 ± 2.7740.42 ± 1.59
99mTc-HYNIC-E-[c(RGDfK)]2NIH:OVCAR-324 h26-
99mTc-HYNIC-ALUGLNCaP2 h24.23 ± 3.54-
99mTc-HYNIC-folateFolate receptor-positive4 h55 ± 19-
99mTc-HYNIC-folateFolate receptor-positive24 h81 ± 6-

Imaging Modalities and Techniques in Preclinical Animal Studies

Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality used for preclinical evaluation of 99mTc-labeled S-HYNIC radiopharmaceuticals. nih.govsnmjournals.orgsnmjournals.orgnih.gov SPECT provides three-dimensional information about the distribution of the radiotracer in the body. Often, SPECT is combined with Computed Tomography (SPECT/CT), which provides anatomical context to the functional SPECT data, allowing for more precise localization of radiotracer uptake. snmjournals.orgsnmjournals.orgnih.govmdpi.com These imaging studies in animal models are essential for visualizing tumor uptake and confirming the biodistribution data obtained from ex vivo tissue counting. For example, SPECT/CT imaging of mice bearing HER2-positive breast cancer xenografts clearly visualized the tumors after injection of 99mTc-HYNIC-H6F, while HER2-negative tumors showed much lower signal. snmjournals.orgnih.gov Similarly, SPECT imaging has been successfully used to visualize tumors in various other xenograft models using different S-HYNIC-based radiopharmaceuticals. researchgate.netplos.orgresearchgate.net

Visualization and Characterization of Target Expression in Vivo

In vivo imaging studies using S-HYNIC-based radiopharmaceuticals have successfully demonstrated the ability to visualize and characterize the expression of various molecular targets in animal models of disease. These studies typically employ non-invasive imaging modalities like Single Photon Emission Computed Tomography (SPECT) to track the distribution of the radiolabeled compound over time.

For instance, SPECT/CT imaging in tumor-bearing mice has shown that ⁹⁹ᵐTc-labeled S-HYNIC conjugates can successfully visualize tumor xenografts with good contrast. mdpi.com The uptake of these radiopharmaceuticals in the tumor is often dependent on the expression level of the target molecule. For example, studies with ⁹⁹ᵐTc-HYNIC-WL12 radiotracers in mouse models demonstrated significantly greater uptake in PD-L1-positive tumors compared to PD-L1-negative tumors, indicating that the imaging signal correlates with target expression. nih.gov Similarly, in models of non-Hodgkin Lymphoma, ⁹⁹ᵐTc-LLP2A-HYNIC showed increased activity in tumor tissues. plos.org

The choice of coligand used in the radiolabeling process can significantly influence the in vivo imaging characteristics of the S-HYNIC-based radiopharmaceutical. Different coligands can affect the radiotracer's stability, lipophilicity, and biodistribution, ultimately impacting the quality of the resulting images. nih.govmdpi.com For example, in a study comparing different coligand formulations for ⁹⁹ᵐTc-HYNIC-IL-8, all formulations allowed for the rapid visualization of abscesses from 2 hours post-injection, but the abscess-to-background ratios varied significantly depending on the coligand used. nih.gov

Furthermore, the molecular design of the targeting vector conjugated to S-HYNIC plays a crucial role. For example, a dimeric folate derivative, ⁹⁹ᵐTc-HYNIC-D1-FA2, was developed to target the folate receptor, which is overexpressed in many tumors. researchgate.net In another study, a novel chlorin-HYNIC conjugate was synthesized and evaluated for its potential in nuclear medicine imaging, demonstrating dose-dependent biodistribution in mice with epidermoid carcinoma xenografts. mdpi.comresearchgate.net

Correlation of Imaging Findings with Ex Vivo Biodistribution and Histopathology

To validate the in vivo imaging results, they are often correlated with ex vivo biodistribution analysis and histopathology. This involves harvesting tissues and organs after the imaging study to precisely measure the radioactivity concentration in each sample. This quantitative data provides a more accurate assessment of radiotracer uptake in the target tissue versus non-target organs.

Ex vivo biodistribution studies have consistently confirmed the findings from in vivo imaging of S-HYNIC-based radiopharmaceuticals. For example, in mice bearing melanoma tumors, biodistribution studies of [⁹⁹ᵐTc]Tc-HYNIC-E[c(RGDfK)]₂ showed significant accumulation of the radiotracer in the tumor. researchgate.net Similarly, for ⁹⁹ᵐTc-labeled PSMA-targeted tracers, ex vivo biodistribution in LNCaP tumor-bearing mice corroborated the successful visualization of tumors in SPECT images, with tumor uptake values ranging from 5.40 to 18.8% of the injected dose per gram (%ID/g) at 1 hour post-injection. mdpi.com

The correlation extends to demonstrating target specificity. For instance, the ex vivo biodistribution of a ⁹⁹ᵐTc-labeled lactam bridge α-MSH analogue in melanoma-bearing mice showed a tumor uptake of 5.20% ID/g, which was significantly reduced in a blocking study, confirming the in vivo imaging findings of receptor-specific accumulation. brieflands.com

Histopathological analysis further strengthens the correlation by providing microscopic evidence of the target's presence and distribution within the tissue, which can then be compared to the radiotracer's localization. This multi-faceted approach ensures that the signal observed in the in vivo images accurately reflects the underlying biology.

Below is a table summarizing representative ex vivo biodistribution data for a selection of S-HYNIC-based radiopharmaceuticals.

RadiopharmaceuticalAnimal ModelTargetTumor Uptake (%ID/g)Time Point
[⁹⁹ᵐTc]Tc-HYNIC-E[c(RGDfK)]₂C57BL/6 mice with melanomaIntegrin αvβ35.32 ± 0.5660 min p.i.
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMALNCaP tumor-bearing micePSMA18.81 h p.i.
⁹⁹ᵐTc-HYNIC-peptideB16/F10 tumor-bearing miceMC1 Receptor5.20Not Specified
[⁹⁹ᵐTc]Tc-HYNIC-Ahx-JR11HEK-SST2 xenograft miceSSTR214.22 ± 1.251 h p.i.
[⁹⁹ᵐTc]Tc-HYNIC-TOC (EDDA coligand)AR42J tumor-bearing nude miceSomatostatin (B550006) Receptor~9.6Not Specified

Evaluation of Specificity and Selectivity in Animal Models (e.g., Blocking Studies, Comparison with Untargeted Controls)

A critical aspect of preclinical evaluation is to demonstrate that the accumulation of the S-HYNIC-based radiopharmaceutical in the target tissue is due to a specific interaction with the intended molecular target and not due to non-specific uptake. This is typically achieved through blocking studies and comparison with untargeted controls.

In blocking studies, a high dose of the unlabeled targeting molecule (the "cold" ligand) is co-injected with the radiolabeled tracer. If the tracer's binding is specific, the unlabeled ligand will compete for the same binding sites on the target, leading to a significant reduction in the uptake of the radiopharmaceutical in the target tissue. This method has been widely used to confirm the specificity of S-HYNIC-based radiopharmaceuticals. For example, the tumor uptake of a ⁹⁹ᵐTc-labeled lactam bridge α-MSH analogue was significantly reduced from 5.20% ID/g in the control group to 2.33% ID/g in the blocked group. brieflands.com Similarly, co-injection of [⁹⁹ᵐTc]Tc-HYNIC-WL12-tricine/M with an excess of unlabeled WL12 peptide significantly blocked its uptake in PD-L1-positive tumors. nih.gov Blocking studies with [⁹⁹ᵐTc]Tc-HYNIC-E[c(RGDfK)]₂ also confirmed its receptor-specific uptake in melanoma tumors. researchgate.net

Another approach to assess specificity is to compare the uptake of the targeted radiopharmaceutical with that of an untargeted control probe. An untargeted control is a molecule with similar physicochemical properties but lacking the specific affinity for the target. Significantly higher retention of the targeted probe compared to the untargeted control within the target tissue indicates specific binding. nih.gov For instance, studies have shown that targeted microbubbles conjugated with antibodies show significantly higher signal enhancement compared to untargeted or control IgG-targeted microbubbles. nih.gov

Furthermore, using animal models with varying levels of target expression can also demonstrate specificity. For example, comparing radiotracer uptake in cell lines with high and low expression of the target receptor can show a correlation between uptake and receptor density, as was demonstrated for ⁹⁹ᵐTc-HYNIC-folate in KB and 24JK-FBP cells. snmjournals.org

The following table presents data from blocking studies for various S-HYNIC-based radiopharmaceuticals, demonstrating the reduction in target tissue uptake upon co-administration of a blocking agent.

RadiopharmaceuticalAnimal ModelTarget TissueUptake (Control)Uptake (Blocked)% Blockade
⁹⁹ᵐTc-HYNIC-peptideB16/F10 tumor-bearing miceMelanoma Tumor5.20 %ID/g2.33 %ID/g55.2%
[⁹⁹ᵐTc]Tc-HYNIC-WL12-tricine/TPPTSMC38-B7H1 tumor-bearing micePD-L1 positive tumor~2.63 %ID/gSignificantly reduced~94% (in vitro)
[⁹⁹ᵐTc]Tc-HYNIC-folateKB cellsFolate ReceptorSaturated uptake>100-fold reduction>99%

Comparative Analysis and Future Directions in Succinimidyl Hydrazinonicotinamide Research

Comparison of S-HYNIC with Alternative Bifunctional Chelating Agents for Radiometals

The selection of a bifunctional chelating agent (BFCA) is a critical step in the development of radiopharmaceuticals, profoundly influencing the stability, pharmacokinetics, and imaging or therapeutic efficacy of the final product. Succinimidyl-hydrazinonicotinamide (S-HYNIC) has emerged as a prominent BFCA, particularly for labeling with technetium-99m (99mTc), the most widely used radionuclide in diagnostic nuclear medicine. mdpi.commdpi.comthno.org However, its performance must be considered in the context of other available chelators like DOTA and DTPA.

Advantages and Disadvantages of HYNIC-Based Conjugation

HYNIC offers several distinct advantages. The conjugation of S-HYNIC to biomolecules, such as peptides and antibodies, is efficient and proceeds under mild conditions, which helps to preserve the biological activity of the targeting molecule. kcl.ac.ukresearchgate.net The resulting 99mTc-HYNIC complexes often exhibit high in vivo stability, a crucial factor for successful imaging. researchgate.net Furthermore, the chemistry of HYNIC allows for a degree of "bioorthogonality," offering the potential for highly efficient and site-specific modification of biomolecules. kcl.ac.uk

However, HYNIC-based conjugation is not without its drawbacks. A significant characteristic of HYNIC is that it does not fully saturate the coordination sphere of 99mTc on its own. mdpi.commdpi.com This necessitates the use of co-ligands, such as tricine (B1662993) or ethylenediaminediacetic acid (EDDA), to stabilize the radiometal complex. mdpi.comnih.gov The choice of co-ligand can significantly impact the radiochemical yield, stability, and biodistribution of the resulting radiopharmaceutical. mdpi.comnih.gov For instance, weak co-ligands like tricine can sometimes lead to dissociation in vivo and replacement by endogenous proteins, resulting in high background signals in non-target tissues. mdpi.com Another consideration is the potential for the formation of multiple isomeric forms of 99mTc-HYNIC complexes, which can complicate characterization and may affect biological behavior. nih.gov

Influence on Radiochemical Properties and Biological Performance

The choice of chelator directly influences key radiochemical and biological parameters. In comparison studies, 99mTc-labeled HYNIC-conjugated peptides have demonstrated favorable properties. For instance, in a comparison with 111In-DTPA-octreotide, 99mTc-EDDA/HYNIC-TOC showed higher tumor-to-organ uptake ratios. tsnmjournals.org Similarly, when compared to [111In-DOTA]-TATE, a 99mTc-HYNIC-TATE derivative showed a higher tumor-to-kidney ratio. snmjournals.org

Table 1: Comparison of HYNIC with Other Bifunctional Chelating Agents

Feature HYNIC DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) DTPA (diethylenetriaminepentaacetic acid)
Primary Radionuclide(s) 99mTc 68Ga, 177Lu, 90Y, 111In 111In, 90Y
Coordination Requires co-ligands (e.g., tricine, EDDA) to complete the coordination sphere of 99mTc. mdpi.com Forms stable, saturated complexes with trivalent metals. Forms stable complexes, but can be less stable with 99mTc compared to trivalent metals. mdpi.com
Labeling Conditions Generally mild, preserving biomolecule integrity. kcl.ac.uk Often requires heating. Generally mild.
In Vivo Stability High stability with appropriate co-ligands. researchgate.net High thermodynamic stability and kinetic inertness. Can be susceptible to dissociation, particularly with 99mTc. mdpi.com
Biological Impact Co-ligand choice significantly influences biodistribution and clearance. nih.gov The rigid macrocyclic structure can influence the pharmacokinetics of the conjugate. Can lead to higher kidney retention.
Key Advantage Versatile for 99mTc labeling with tunable properties via co-ligand selection. kcl.ac.uk Excellent for a wide range of therapeutic and diagnostic radiometals. Well-established and widely used for trivalent radiometals. mdpi.com
Key Disadvantage Complexity due to the need for co-ligands and potential for isomers. nih.gov Stricter labeling conditions may be required. Lower stability with certain radionuclides like 99mTc. mdpi.com

Impact of Spacer Lengths and Linker Design on Radioconjugate Properties

Research has shown that introducing a spacer can significantly improve the biological performance of HYNIC-based radioconjugates. For instance, in a study with somatostatin (B550006) receptor 2 (SST2) antagonists, the introduction of a spacer was necessary to restore the binding affinity that was lost when HYNIC was directly conjugated to the peptide. nih.gov The length and nature of the spacer were found to be critical, with an aminohexanoic acid (Ahx) spacer leading to the best improvement in cellular uptake. nih.govresearchgate.net

The introduction of spacers can also influence pharmacokinetics. For example, incorporating a PEGylated spacer (PEG4) into a folate radioconjugate was shown to improve tumor uptake and modify excretion kinetics. rsc.org Similarly, the use of different amino acid-based spacers, such as triglycine (B1329560) (GGG) or triserine (B1365512) (SSS), in bombesin (B8815690) derivatives led to improved biodistribution. benthamdirect.com The charge of the linker is another important factor. Studies with dimeric RGD peptides have demonstrated that incorporating negatively charged amino acid sequences can dramatically accelerate blood clearance, which is beneficial for reducing background radiation and improving image contrast. acs.org

Development of Novel S-HYNIC Derivatives for Enhanced Radiochemical and Biological Characteristics

One area of development focuses on creating HYNIC derivatives that form more stable and well-defined complexes with 99mTc. For example, a derivative called K(HYNIC)2 has been evaluated as a BFC. This derivative was found to form a macrocyclic chelate with 99mTc that exhibited high solution stability and resulted in lower kidney and lung uptake compared to the standard HYNIC system. nih.gov Another approach involves modifying the HYNIC structure to improve its reactivity and simplify the labeling process. The synthesis of a trifluoroacetyl-protected HYNIC derivative has been explored to improve the efficiency of conjugation and radiolabeling. kent.ac.uk

Furthermore, novel HYNIC derivatives are being designed for specific applications, such as imaging tumor hypoxia. A 2-nitroimidazole (B3424786) derivative of HYNIC (HYNICNM) was synthesized and successfully labeled with 99mTc. This new complex demonstrated good stability and selective uptake in hypoxic tumor cells, suggesting its potential as a hypoxia imaging agent. nih.gov The development of such specialized derivatives highlights the ongoing efforts to tailor the HYNIC scaffold for improved performance in targeted radionuclide imaging and therapy. acs.org

Emerging Applications and Methodological Advancements in S-HYNIC Based Preclinical Molecular Imaging Research

S-HYNIC continues to be a valuable tool in preclinical molecular imaging research, with its application extending to a wide array of novel targeting vectors and disease models. nih.gov Emerging applications include the development of radiolabeled antibodies, antibody fragments, and peptides for imaging cancer, inflammation, and infection. thno.orgmdpi.com For example, HYNIC has been used to label certolizumab for imaging TNF-alpha in inflammatory diseases like rheumatoid arthritis and adalimumab for the same purpose. thno.orgmdpi.com

Methodological advancements are focused on optimizing the radiolabeling process and improving the imaging characteristics of HYNIC-based probes. This includes the development of kit formulations for easier and more reproducible preparation of 99mTc-labeled radiopharmaceuticals. nih.govresearchgate.net There is also significant research into the systematic evaluation of different co-ligands to fine-tune the pharmacokinetic properties of the radiotracers for specific applications. mdpi.com For instance, a study developing a PD-L1 targeted peptide for SPECT imaging investigated four different co-ligands to optimize the pharmacokinetic profile. mdpi.com

Furthermore, HYNIC is being incorporated into more complex molecular imaging agents, such as multimodal nanoparticles. Gold nanoparticles have been functionalized with HYNIC-conjugated peptides for in vivo SPECT imaging, demonstrating the versatility of this chelator in advanced imaging probe design. mdpi.com The combination of HYNIC-based radiolabeling with novel targeting moieties, like single-domain antibodies (sdAbs) and Designed Ankyrin Repeat Proteins (DARPins), is also an active area of preclinical research. acs.orgdovepress.com These smaller protein scaffolds offer potential advantages in terms of tumor penetration and clearance kinetics.

Strategies for Improving Stability and Reducing Non-Specific Uptake in Research Models

A key challenge in the development of targeted radiopharmaceuticals is ensuring their stability in vivo and minimizing their accumulation in non-target tissues, which can lead to poor image quality and unwanted radiation dose to healthy organs. Several strategies are being employed to address these issues with HYNIC-based radioconjugates.

Improving the stability of the radiolabeled peptide or protein itself is a primary approach. This can be achieved through various chemical modifications, such as amino acid substitution (e.g., using D-amino acids to create retro-inverso peptides), cyclization, or PEGylation. researchgate.netresearchgate.net These modifications can protect the biomolecule from enzymatic degradation in the bloodstream. researchgate.net

Reducing non-specific uptake, particularly in the kidneys and liver, is another major focus. The design of the linker between the HYNIC chelator and the targeting molecule plays a crucial role here. As discussed earlier, incorporating hydrophilic or charged linkers can significantly alter the clearance pathways and reduce retention in non-target organs. acs.orgrsc.org The choice of co-ligand is also a powerful tool for modulating biodistribution. Hydrophilic co-ligands generally promote renal excretion and can help lower liver uptake. nih.gov

Another innovative strategy is the introduction of cleavable linkers. These linkers are designed to be stable in circulation but are cleaved by enzymes present in specific organs like the kidneys. This cleavage separates the radiolabeled moiety from the targeting biomolecule, allowing for faster excretion of the radioactivity from the organ. nih.gov While this approach has shown promise, its application with HYNIC-based conjugates requires careful design to ensure the desired cleavage and clearance characteristics.

Q & A

Q. How does Succinimidyl-Hynic hydrochloride enable bioconjugation with biomolecules like proteins or antibodies?

this compound hydrochloride reacts with primary amines (e.g., lysine residues) on biomolecules under mild alkaline conditions (pH 7.5–8.5). The succinimidyl ester group facilitates covalent bonding, while the Hynic (6-hydrazinonicotinamide) group provides a reactive site for subsequent labeling with isotopes (e.g., ⁹⁹ᵐTc) or fluorescent dyes. Optimal conjugation requires a molar excess of 5–10:1 (reagent:biomolecule) in phosphate-buffered saline (PBS) at 4°C for 2–4 hours, followed by purification via size-exclusion chromatography to remove unreacted reagent .

Q. What storage conditions are critical for maintaining reagent stability?

The compound must be stored at ≤–20°C in airtight, light-protected containers to prevent hydrolysis of the succinimidyl ester and oxidation of the Hynic group. Short-term storage (days to weeks) at 4°C is permissible for frequent use, but repeated freeze-thaw cycles should be avoided. Lyophilized formulations exhibit greater stability than solutions .

Q. How can researchers validate conjugation efficiency and labeling specificity?

Conjugation efficiency is quantified using MALDI-TOF mass spectrometry to measure shifts in molecular weight. Labeling specificity is confirmed via fluorescence microscopy (for fluorescent probes) or gamma-counting (for radiolabeled compounds). Control experiments with amine-blocking agents (e.g., Tris buffer) should show reduced conjugation, confirming the reagent’s selectivity .

Advanced Research Questions

Q. What strategies optimize ⁹⁹ᵐTc labeling efficiency in Hynic-based radiopharmaceuticals?

Radiolabeling efficiency depends on the choice of co-ligands (e.g., tricine, EDDA) to stabilize the ⁹⁹ᵐTc-Hynic complex. A molar ratio of 1:10:5 (Hynic-biomolecule : co-ligand : SnCl₂ reductant) in pH 5.0–6.0 buffers minimizes colloid formation. Quality control via instant thin-layer chromatography (iTLC) should confirm >95% radiochemical purity .

Q. How do pH and temperature variations affect the stability of Hynic-conjugated probes?

Hynic conjugates are stable in pH 6.0–7.4 buffers but degrade rapidly in acidic conditions (pH <5.0) due to hydrazone bond hydrolysis. Thermal stability studies (25–37°C) show <10% decomposition over 24 hours in serum-containing media. For long-term in vivo applications, stabilizing excipients like trehalose or BSA are recommended .

Q. What experimental approaches resolve contradictions in binding affinity data for Hynic-labeled antibodies?

Discrepancies may arise from non-specific conjugation sites altering antigen-binding domains. Site-specific conjugation using engineered cysteine residues or Fc-region modifications improves consistency. Surface plasmon resonance (SPR) or flow cytometry with epitope-mapped antibodies can validate binding integrity .

Q. How can researchers address batch-to-batch variability in reagent purity?

Batch variability is mitigated by verifying purity (>95%) via HPLC (C18 column, 220 nm detection) and NMR spectroscopy (δ 2.8–3.1 ppm for succinimidyl protons). Reagent activity is standardized using a model amine (e.g., glycine) in spectrophotometric assays (λ=260 nm for Hynic quantification) .

Methodological Considerations

  • Data Interpretation : Use scoping reviews to identify conflicting results in Hynic applications (e.g., variable in vivo clearance rates) and prioritize studies with rigorous controls .
  • Ethical Compliance : For human studies, ensure IRB approval and validate reagent safety profiles (e.g., absence of endotoxins) per ICH guidelines .
  • Reporting Standards : Adhere to journal-specific formatting for methods (e.g., APA for references) and include raw data in appendices for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.